Nickel iminodiacetate

Description

Significance of Iminodiacetic Acid as a Versatile Chelating Ligand

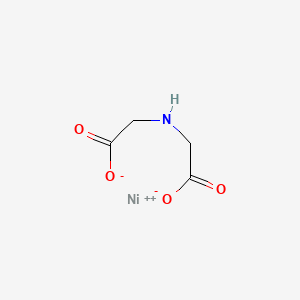

Iminodiacetic acid (IDA), with the formula HN(CH₂CO₂H)₂, is a dicarboxylic acid amine that serves as a highly effective chelating agent in coordination chemistry. wikipedia.orgalfa-chemistry.com First introduced in the 1950s, IDA is recognized for its ability to act as a tridentate ligand, meaning it can bind to a central metal ion through three donor atoms: the nitrogen atom and one oxygen atom from each of the two carboxylate groups. wikipedia.orgalfa-chemistry.comresearchgate.net This coordination typically results in the formation of two stable, fused, five-membered chelate rings with the metal ion. wikipedia.orgalfa-chemistry.com

The versatility of IDA also allows it to act as a bidentate ligand, coordinating through its two carboxylate groups. wikipedia.orgalfa-chemistry.com This flexibility in coordination modes makes it a valuable component in the synthesis of various metal complexes. The strength of the complexes formed by IDA is greater than those formed by the bidentate ligand glycine (B1666218) but weaker than those formed by the tetradentate ligand nitrilotriacetic acid. wikipedia.orgalfa-chemistry.com

The applications of IDA are widespread, ranging from its use as an intermediate in the production of the herbicide glyphosate (B1671968) to its role in creating ion-exchange resins like Chelex 100 for the removal of heavy metal ions such as Ni(II), Cu(II), and Cd(II). wikipedia.orgtaylorandfrancis.com In biochemistry and analytical chemistry, resins functionalized with IDA are crucial for techniques like immobilized metal-ion affinity chromatography (IMAC), which is used for protein purification. taylorandfrancis.comcube-biotech.com

Overview of Nickel(II) Coordination Chemistry Principles

The coordination chemistry of nickel is predominantly characterized by the +2 oxidation state (Ni(II)). wikipedia.orgdocbrown.info A nickel(II) ion has a d⁸ electron configuration, meaning it possesses eight electrons in its d orbitals. fiveable.melmu.edulmu.edu This electronic structure is a key determinant of the geometry and stability of its complexes. fiveable.melmu.edu

Nickel(II) complexes exhibit a variety of coordination geometries, with six-coordinate octahedral being the most common. wikipedia.orgscispace.com However, four-coordinate complexes are also prevalent and can adopt either square planar or tetrahedral arrangements. wikipedia.orgpearson.comluc.edu The specific geometry is influenced by the nature of the ligands attached to the nickel center. Strong-field ligands, such as cyanide, tend to favor the formation of square planar complexes, which are typically diamagnetic (low-spin). studyraid.com Conversely, weak-field ligands and sterically bulky ligands often lead to tetrahedral geometries, which are paramagnetic (high-spin). luc.edu Five-coordinate geometries, while less common, are also known. wikipedia.orgscispace.com The ability of Ni(II) to adopt these different coordination environments makes it a versatile metal center for the construction of diverse and functional coordination compounds. scispace.comsigmaaldrich.com

Research Trajectories and Academic Focus on Nickel Iminodiacetate (B1231623) Systems

Research into nickel iminodiacetate systems is a dynamic field, focusing on the synthesis, structural characterization, and application of these complexes. A primary trajectory involves the synthesis of novel mono- and polynuclear nickel(II) complexes incorporating IDA or its derivatives. acs.orgasianpubs.orgrsc.org These studies often explore how the inclusion of other ligands, known as ancillary or co-ligands, can influence the final structure and properties of the complex.

A significant area of academic focus is the detailed structural analysis of these compounds using single-crystal X-ray diffraction. acs.orgustc.edu.cntandfonline.com This research has consistently shown that in many nickel(II)-IDA complexes, the nickel ion adopts a distorted octahedral geometry. ustc.edu.cntandfonline.com In a typical mononuclear complex, the IDA ligand acts as a tridentate chelator, with the remaining coordination sites on the nickel ion being occupied by other ligands, such as water molecules or N-heterocycles. asianpubs.orgtandfonline.com For instance, in the complex [Ni(HCPIDA)(H₂O)₃], where HCPIDA is N-(4-carboxyphenyl)iminodiacetic acid, the nickel atom is coordinated to one nitrogen and two oxygen atoms from the HCPIDA ligand, along with three water molecules, resulting in a slightly distorted octahedral environment. ustc.edu.cn

The formation of supramolecular structures through non-covalent interactions like hydrogen bonding and π-π stacking is another key research theme. acs.orgustc.edu.cn These interactions can link individual complex units into extended one-, two-, or even three-dimensional networks, creating materials with interesting topologies and potential applications in areas like catalysis and molecular recognition. ustc.edu.cnacs.org

The catalytic potential of this compound complexes is also an emerging area of investigation. Researchers are exploring their use as catalysts in various organic reactions, such as the oligomerization of isocyanides. acs.org For example, the complex [Ni(IDA)(H₂O)₃] has been synthesized and tested as a catalyst in such processes. acs.org Furthermore, materials functionalized with iminodiacetic acid are widely studied for their ability to adsorb nickel ions from aqueous solutions, which has applications in environmental remediation and hydrometallurgy. taylorandfrancis.comresearchgate.netresearchgate.net

Detailed Research Findings: Representative this compound Complexes

| Complex Formula | Ancillary Ligand(s) | Ni(II) Geometry | Key Structural Features | Research Focus | Ref. |

| [Ni(HCPIDA)(H₂O)₃] | Water | Distorted Octahedral | 3D supramolecular framework via hydrogen bonding. | Supramolecular Chemistry | ustc.edu.cn |

| Ni₂(IDA)₂(dpe)(H₂O)₄₆ | 1,2-di(4-pyridyl)ethylene (dpe), Water | Octahedral | Dinuclear complex forming a 3D supramolecular framework with 1D channels. | Vapochromism, Iodine Adsorption | acs.org |

| [(C₆H₆N₄S₂)(C₄H₅NO₄)(H₂O)Ni]·H₂O | Diaminobithiazole (DABT), Water | Distorted Octahedral | Aromatic stacking interactions between thiazole (B1198619) rings. | Crystal Engineering | tandfonline.com |

| Na[Ni{NH(CH₂COO)₂}(C₆H₅CONHCH₂COO)·H₂O]·6H₂O | Hippuric Acid, Water | Octahedral | Mixed-ligand complex with tridentate IDA and bidentate hippuric acid. | Synthesis & Characterization | asianpubs.org |

| {[Ni(pmida)(H₂O)]·H₂O}n | Water | Distorted Octahedral | 1D coordination polymer formed by bridging carboxylate groups. | Coordination Polymers | rsc.org |

Properties

IUPAC Name |

2-(carboxylatomethylamino)acetate;nickel(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Ni/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMRMFZTRYZUAL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])NCC(=O)[O-].[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NNiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13869-33-5 | |

| Record name | [N-[(Carboxy-κO)methyl]glycinato(2-)-κN,κO]nickel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13869-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel, (N-((carboxy-kappaO)methyl)glycinato(2-)-kappaN,kappaO)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013869335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel, [N-[(carboxy-.kappa.O)methyl]glycinato(2-)-.kappa.N,.kappa.O]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [N-(carboxymethyl)glycinato(2-)-N,O,ON]nickel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Nickel Iminodiacetate Complexes

Solution-Phase Synthetic Approaches

Solution-phase synthesis remains the most common and versatile method for preparing nickel(II) iminodiacetate (B1231623) complexes. This approach allows for precise control over stoichiometry, reaction conditions, and the isolation of crystalline products.

Preparation of Binary Nickel(II) Iminodiacetate Complexes

The synthesis of binary nickel(II) iminodiacetate complexes typically involves the direct reaction of a nickel(II) salt, such as nickel(II) carbonate hydroxide (B78521) hydrate (B1144303) (NiCO₃·2Ni(OH)₂·4H₂O), with iminodiacetic acid (H₂IDA) in an aqueous solution. Stirring the reactants at a slightly elevated temperature (around 60 °C) facilitates the reaction, leading to the formation of the desired complex. This straightforward method yields compounds where the iminodiacetate ligand coordinates to the nickel(II) center, often with water molecules completing the coordination sphere to form hydrated complexes like [Ni(IDA)(H₂O)₃].

Synthesis of N-Substituted Nickel(II) Iminodiacetate Complexes

Introducing substituents on the nitrogen atom of the iminodiacetate ligand allows for the fine-tuning of the electronic and steric properties of the resulting nickel(II) complexes. The synthesis of these N-substituted derivatives follows a similar protocol to the binary complexes. The appropriately N-substituted iminodiacetic acid is reacted with a nickel(II) salt in an aqueous medium.

For instance, the reaction of nickel(II) hydroxy-carbonates with N-phenethyl-iminodiacetate (H₂pheida) derivatives, such as those with methoxy (B1213986) or fluoro substituents on the phenyl ring, yields binary compounds with the general formula [Ni(L)(H₂O)₃], where L is the N-substituted iminodiacetate ligand. These reactions are typically carried out by stirring the reactants in water at approximately 60 °C to facilitate the removal of carbon dioxide as a byproduct. The resulting complexes often exhibit a facial (fac) coordination of the iminodiacetate moiety.

The synthesis of the N-substituted iminodiacetic acid ligands themselves is a crucial preliminary step. This is often achieved by reacting the desired amine with potassium chloroacetate (B1199739) in an alkaline aqueous solution at elevated temperatures (80-90 °C). Subsequent acidification of the reaction mixture precipitates the N-substituted iminodiacetic acid.

Table 1: Synthesis of N-Substituted Nickel(II) Iminodiacetate Complexes

| N-Substituent | Nickel(II) Precursor | Ligand | Product |

|---|---|---|---|

| p-Methoxy-phenethyl | NiCO₃·2Ni(OH)₂·4H₂O | H₂MOpheida | [Ni(MOpheida)(H₂O)₃] |

| p-Fluoro-phenethyl | NiCO₃·2Ni(OH)₂·4H₂O | H₂Fpheida | [Ni(Fpheida)(H₂O)₃] |

Fabrication of Mixed-Ligand Nickel(II) Iminodiacetate Systems

The coordination sphere of nickel(II) in iminodiacetate complexes can be further modified by introducing a second, different ligand, leading to the formation of mixed-ligand complexes. These systems are of significant interest due to their potential to model biological systems and exhibit unique chemical properties.

The synthesis of mixed-ligand complexes typically involves a one-pot reaction where the nickel(II) salt, iminodiacetic acid, and the secondary ligand are mixed in a specific molar ratio, often 1:1:1. The order of addition of the ligands can be crucial. For example, in the synthesis of a mixed-ligand complex containing iminodiacetic acid and hippuric acid, iminodiacetic acid is first added to the nickel(II) chloride solution, followed by the addition of hippuric acid. The pH of the solution is then carefully adjusted to facilitate the formation and crystallization of the desired product. In such complexes, the iminodiacetate ligand typically acts as a tridentate ligand, coordinating through the nitrogen atom and two carboxylate oxygen atoms.

pH-Dependent Control in Nickel Iminodiacetate Complex Formation

The pH of the reaction medium plays a critical role in the formation and speciation of nickel(II) iminodiacetate complexes. The protonation state of both the iminodiacetic acid and any other ligands present is highly dependent on the pH, which in turn dictates the nature of the resulting complex.

Generally, the formation of the desired complex is favored within a specific pH range. For instance, in the synthesis of mixed-ligand complexes of nickel(II) with iminodiacetic acid and hippuric acid, the pH is adjusted to approximately 5.0 using a base like sodium hydroxide to promote complexation and subsequent crystallization.

Studies on the formation of ternary complexes involving nickel(II), glutamine, and adenine (B156593) have shown that the concentration of the ternary complex is maximized at a specific pH. As the pH increases, the concentration of protonated ligand species decreases, favoring the formation of binary and then ternary complexes. This pH-dependent equilibrium underscores the importance of precise pH control in synthesizing specific this compound complex species.

Hydrothermal Synthesis of Nickel(II) Iminodiacetate Coordination Compounds

Hydrothermal and solvothermal synthesis are powerful techniques for the preparation of crystalline coordination polymers and metal-organic frameworks (MOFs), including those containing nickel(II). These methods involve carrying out the synthesis in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at elevated temperatures and autogenous pressures. These conditions can promote the formation of thermodynamically stable phases and unique crystal structures that may not be accessible through conventional solution-phase methods.

While specific examples of hydrothermal synthesis of discrete nickel(II) iminodiacetate complexes are less common, the principles are readily applicable. The reaction of a nickel(II) salt with iminodiacetic acid or its derivatives under hydrothermal conditions can lead to the formation of extended one-, two-, or three-dimensional coordination polymers. The choice of solvent (water for hydrothermal, an organic solvent for solvothermal), temperature, reaction time, and the presence of auxiliary ligands can all influence the final structure.

For example, the solvothermal reaction of nickel(II) chloride with biphenyl-4,4'-dioxydiacetic acid, a flexible dicarboxylate linker, in a DMF/water mixture at 120 °C yields a one-dimensional coordination polymer. mdpi.com Similarly, nickel-based MOFs are often synthesized via solvothermal methods, where a nickel salt is reacted with an organic linker in a suitable solvent under heat and pressure. researchgate.netajol.inforesearchgate.net These approaches offer a pathway to novel materials with porous structures and potential applications in catalysis, gas storage, and separation.

Solid-Phase Synthesis and Functionalization Techniques

Solid-phase synthesis offers a method for immobilizing this compound complexes onto a solid support. This approach is particularly valuable for applications in areas such as heterogeneous catalysis, affinity chromatography, and solid-phase extraction, where the ease of separation of the complex from the reaction medium is advantageous.

The general strategy involves first modifying a solid support, such as silica (B1680970) gel, with a functional group that can subsequently be used to anchor the iminodiacetate ligand. For instance, silica can be functionalized with a 3-iodopropyl group. This modified silica can then be reacted with diethyliminodiacetate, followed by hydrolysis to yield immobilized iminodiacetic acid with the general formula S—(CH₂)₃—N(CH₂COOH)₂, where 'S' represents the siloxane network. researchgate.net

This immobilized ligand system can then be used to chelate nickel(II) ions from a solution, effectively creating a solid-supported this compound complex. The efficiency of metal ion uptake by such functionalized materials depends on factors such as pH and the concentration of the metal ion. This method allows for the preparation of robust and reusable materials incorporating the this compound functionality.

Grafting Iminodiacetate Ligands onto Polymeric Resins

The grafting of iminodiacetate ligands onto pre-existing polymeric resins is a widely employed method for creating robust chelating materials. These materials are particularly effective in sequestering metal ions, including nickel(II), from various media. The synthesis typically involves the chemical modification of a base polymer, such as polystyrene-divinylbenzene or polyglycidyl methacrylate (B99206).

A common strategy involves the introduction of IDA functionality onto styrene-divinyl benzene (B151609) copolymeric beads. nih.govresearchgate.net This can be achieved through a multi-step synthesis that begins with the chloromethylation of the polymer backbone, followed by amination and subsequent carboxymethylation with a reagent like sodium chloroacetate to yield the iminodiacetic acid functionality. The resulting resin exhibits a high affinity for divalent metal ions.

Another versatile approach utilizes polyglycidyl methacrylate (PGMA) as the starting material. The epoxide rings of PGMA are highly reactive and can be readily opened by reaction with the amine group of iminodiacetic acid. This process directly grafts the IDA ligand onto the polymer chain. For instance, iminodiacetic acid functionalized polyglycidyl methacrylate grafted-carbon fibers (PGMA-IDA/CFs) have been prepared for the removal of Ni(II) from aqueous solutions. researchgate.net

The effectiveness of these IDA-grafted resins for nickel adsorption is influenced by factors such as pH, temperature, and the initial concentration of nickel ions. The maximum adsorption capacity is a key parameter for evaluating the performance of these materials.

Table 1: Adsorption Capacities of Various Iminodiacetate-Grafted Polymeric Resins for Nickel(II)

| Polymeric Support | Synthetic Approach | Maximum Adsorption Capacity for Ni(II) | Reference |

| Styrene-divinylbenzene | Chloromethylation, amination, carboxymethylation | 65% removal | nih.gov |

| Polyglycidyl methacrylate grafted-carbon fibers | Epoxide ring opening with IDA | 0.923 mmol/g | researchgate.net |

| Porous polymer | Not specified | Not specified for Ni(II) | scite.ai |

Surface Functionalization of Inorganic Supports with Iminodiacetate (e.g., Silica Nanoparticles, Mesoporous Materials)

Inorganic materials, particularly silica-based supports, offer several advantages over polymeric resins, including high surface area, tunable pore sizes, and excellent mechanical and thermal stability. The functionalization of these supports with iminodiacetate ligands allows for the creation of high-capacity adsorbents for nickel ions.

Silica Nanoparticles:

The synthesis of IDA-functionalized silica nanoparticles typically begins with the preparation of bare silica nanoparticles, often via the Stöber method, which involves the hydrolysis and condensation of tetraethyl orthosilicate (B98303) (TEOS). rsc.orgnih.gov The surface of these nanoparticles is rich in silanol (B1196071) groups (Si-OH), which serve as anchor points for subsequent functionalization.

A common method for attaching IDA to the silica surface is through the use of organosilane coupling agents. For example, (3-glycidyloxypropyl)trimethoxysilane (GLYMO) can be reacted with the silica surface. The epoxy ring of the attached GLYMO can then be opened by reaction with iminodiacetic acid to yield the desired IDA-functionalized silica nanoparticles. rsc.org These functionalized nanoparticles can then be loaded with Ni(II) ions for various applications.

Another approach involves the use of isocyanatopropyltriethoxysilane as a metal-chelating ligand on silica-coated magnetic nanoparticles, which are subsequently functionalized with Ni²⁺. researchgate.net

Mesoporous Materials:

Mesoporous silica materials, such as MCM-41 and SBA-15, with their ordered pore structures and very high surface areas, are excellent candidates for functionalization with chelating ligands. mdpi.comurjc.es The synthesis of IDA-functionalized mesoporous silica can be achieved through two primary routes: post-synthesis grafting and co-condensation (direct synthesis).

In the post-synthesis grafting method, the pre-synthesized mesoporous silica is reacted with an organosilane containing the IDA moiety or a precursor group. In the co-condensation method, a mixture of TEOS and an organosilane precursor of IDA is hydrolyzed and condensed together in the presence of a templating agent.

The resulting IDA-functionalized mesoporous materials exhibit high efficiency in removing heavy metal ions from aqueous solutions. The performance of these materials is dependent on the density of the functional groups and the accessibility of the pores.

Table 2: Research Findings on this compound Functionalized Inorganic Supports

| Inorganic Support | Functionalization Method | Key Findings | Reference |

| Silica Nanoparticles | Stöber method followed by modification with GLYMO and IDA | Successful synthesis of Ni²⁺–IDA-core–shell silica nanoparticles for purification of His-tagged proteins. | rsc.org |

| Silica-coated magnetic nanoparticles | Functionalization with isocyanatopropyltriethoxysilane and Ni²⁺ | Effective for immobilization of proteins. | researchgate.net |

| Basalt fiber | Polydopamine coating, amination, and carboxylation | Novel composite adsorbent for Cu²⁺ removal, with potential for Ni²⁺. | tandfonline.com |

| Mesoporous Silica | Not specified | High potential for use as adsorbents due to tunable pores and large surface area. | mdpi.com |

The functionalization of inorganic supports with iminodiacetate provides a versatile platform for the development of advanced materials for a range of applications, from bioseparation to environmental remediation.

Structural Elucidation and Coordination Characteristics of Nickel Iminodiacetate Complexes

Crystallographic Analysis of Nickel Iminodiacetate (B1231623) Systems

Crystallographic studies have been instrumental in characterizing a variety of nickel(II) complexes featuring the iminodiacetate (IDA) ligand and its derivatives. These investigations reveal a common structural motif where the nickel ion is centrally located and bonded to the IDA ligand and often to additional solvent molecules to satisfy its coordination sphere.

Single crystal X-ray diffraction (SCXRD) stands as the most powerful technique for the unambiguous determination of molecular and crystal structures at an atomic level mdpi.comunimi.it. This method has been successfully applied to various nickel iminodiacetate compounds, providing precise data on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

In its complexes with iminodiacetate and its derivatives, the Nickel(II) ion predominantly adopts a distorted octahedral coordination geometry researchgate.netnih.gov. This geometry is characterized by the central nickel atom being coordinated to six other atoms. For instance, in complexes like [Ni(L)(H₂O)₃] (where L is an N-substituted iminodiacetate), the coordination environment around the Ni(II) ion is comprised of one nitrogen atom and two oxygen atoms from the tridentate ligand, along with three oxygen atoms from coordinated water molecules researchgate.net. This arrangement results in a six-coordinate, distorted octahedral field around the nickel center. The deviation from perfect octahedral geometry arises from the constraints imposed by the chelate rings of the ligand.

Iminodiacetic acid and its N-substituted analogues typically function as tridentate chelating agents in their complexes with Nickel(II) asianpubs.orgresearchgate.net. The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion wikipedia.org. In these cases, the ligand coordinates to the nickel center through the central amine nitrogen atom and one oxygen atom from each of the two carboxylate groups researchgate.netasianpubs.org.

The conformation of the coordinated iminodiacetate moiety is a critical aspect of the complex's stereochemistry. In the majority of reported octahedral nickel(II) iminodiacetate complexes, the ligand adopts a facial (fac) conformation, specifically denoted as fac-NO₂ researchgate.netresearchgate.net. In this arrangement, the three donor atoms (the nitrogen and the two carboxylate oxygens) occupy one triangular face of the octahedron. This is in contrast to a meridional (mer) arrangement where the donor atoms would lie in a plane that bisects the octahedron. The fac-NO₂ conformation is a common feature observed in various derivatives, such as in the structures of [Ni(MOpheida)(H₂O)₃] and [Ni(Fpheida)(H₂O)₃] researchgate.net.

Detailed analysis of the crystal structures provides precise measurements of the distances between the nickel ion and the coordinated atoms of the iminodiacetate ligand and any other coordinated species. These bond lengths and the angles between them are crucial for a complete description of the coordination polyhedron.

In typical nickel(II) iminodiacetate complexes, the Ni-N bond is often the longest of the coordination bonds . The Ni-O bond lengths to the carboxylate groups are generally shorter. For example, in the complex [Ni(MOpheida)(H₂O)₃], the Ni-N(1) bond distance is 2.130(2) Å, while in [Ni(Fpheida)(H₂O)₃], it is 2.106(4) Å . The trans-angles, which are the angles between atoms on opposite vertices of the octahedron, also provide insight into the degree of distortion from ideal geometry.

| Parameter | [Ni(MOpheida)(H₂O)₃] | [Ni(Fpheida)(H₂O)₃] |

|---|---|---|

| Ni-N(1) | 2.130(2) | 2.106(4) |

| Ni-O(1) | 2.054(2) | 2.052(3) |

| Ni-O(3) | 2.062(2) | 2.064(3) |

| Ni-O(5) | 2.049(2) | 2.042(3) |

| Ni-O(6) | 2.103(2) | 2.096(3) |

| Ni-O(7) | 2.068(2) | 2.073(3) |

| O(1)-Ni-O(6) | 172.90(8) | 173.01(12) |

| O(3)-Ni-O(5) | 176.51(8) | 176.10(13) |

| N(1)-Ni-O(7) | 170.83(8) | 171.21(13) |

The coordination sphere of the nickel(II) ion in iminodiacetate complexes is frequently completed by solvent molecules, most commonly water, which act as aqua ligands researchgate.netasianpubs.org. In many synthesized structures, such as [Ni(Bnida)(H₂O)₃]·H₂O and [Ni(p-NO₂Bnida)(H₂O)₃]·½H₂O, three water molecules are directly bonded to the nickel center researchgate.net. In addition to coordinated water, the crystal lattice can also contain water molecules of crystallization, which are not directly bonded to the metal but are involved in hydrogen bonding networks within the crystal.

Powder X-ray Diffraction (PXRD) for Bulk Phase Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline materials. In the context of this compound complexes, PXRD serves to confirm the bulk phase purity and crystalline nature of the synthesized compounds. The resulting diffraction pattern, with its well-defined, sharp peaks, is a clear indicator of a highly ordered, crystalline solid, rather than an amorphous one spuvvn.edu.

Studies on related bis-hydrazine metal iminodiacetates, including the nickel(II) analogue, have demonstrated that the PXRD patterns of the nickel, cobalt, and zinc complexes are virtually superimposable. This observation strongly suggests that these compounds are isomorphous, meaning they share the same crystal structure and space group. The isomorphism indicates a consistent packing arrangement of the molecules in the solid state across this series of metal complexes, driven by similar coordination geometries and intermolecular forces. The analysis of PXRD data allows for the indexing of diffraction peaks, which can be used to determine the unit cell parameters of the crystal lattice. For instance, various nickel complexes have been identified as crystallizing in triclinic or monoclinic systems based on PXRD analysis spuvvn.edu.

Supramolecular Interactions and Self-Assembly in this compound Systems

Investigation of π-π Stacking Interactions

In this compound complexes that incorporate aromatic co-ligands, π-π stacking interactions contribute significantly to the stabilization of the crystal lattice acs.org. These interactions occur between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions can vary, from parallel-stacked to T-shaped arrangements, and they work in concert with hydrogen bonds to guide the formation of the supramolecular architecture mdpi.comnih.govrsc.org. In some nickel complexes, the π-π stacking can manifest as a SOMO-SOMO (Singly Occupied Molecular Orbital) interaction, which influences the electronic structure of the resulting assembly mdpi.com. The presence of these stacking forces is a key element in the construction of multi-dimensional networks from lower-dimensional building blocks beilstein-journals.orgresearchgate.net.

Characterization of Lone-Pair···π Interactions

A more nuanced, yet critical, stabilizing force observed in these systems is the lone-pair···π (lp···π) interaction acs.orgnih.gov. This non-covalent bond involves the interaction between a lone pair of electrons from a heteroatom and the face of an electron-deficient π-system researchgate.netrsc.orgcapes.gov.br. In certain this compound complexes, the lone pairs on the non-coordinated carbonyl oxygen atoms of the iminodiacetate (IDA) ligand engage in lp···π interactions with adjacent aromatic molecules acs.org. This specific interaction has been identified as playing a crucial role in stabilizing the self-assembly process, highlighting its importance in the rational design of complex supramolecular structures acs.org.

Construction and Topology of One-, Two-, and Three-Dimensional Supramolecular Architectures

The cumulative effect of the aforementioned intermolecular forces—hydrogen bonding, π-π stacking, and lp···π interactions—is the construction of extended supramolecular architectures with varying dimensionalities nih.gov. The process begins with the formation of fundamental zero-dimensional (0D) dimeric units. These building blocks are then interconnected through a hierarchy of interactions. For example, hydrogen bonds may link the 0D units into one-dimensional (1D) chains. These chains can then be further assembled into two-dimensional (2D) sheets or frameworks through weaker forces like π-π stacking or C-H···π interactions acs.org. The result is a highly ordered and stable crystal lattice, whose final topology is a direct consequence of the specific combination and relative strengths of the non-covalent interactions present acs.orgbeilstein-journals.org.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

To quantitatively analyze the complex network of intermolecular interactions within the crystal structure of this compound, Hirshfeld surface analysis is employed rsc.orgscirp.orgnih.gov. This computational tool provides a visual and numerical breakdown of all close intermolecular contacts.

The Hirshfeld surface is mapped with a property called d_norm, which identifies regions of significant intermolecular contact. Contacts shorter than the van der Waals radii sum are highlighted as red spots on the d_norm surface, with the intensity of the color correlating to the strength of the interaction, such as strong hydrogen bonds nih.govcore.ac.uk.

The table below presents a typical breakdown of intermolecular contacts derived from Hirshfeld surface analysis for a representative nickel complex, illustrating the quantitative insights gained from this method.

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | ~45-50% | Represents the most abundant, though weaker, van der Waals and dispersion forces. |

| O···H / H···O | ~20-25% | Corresponds to significant hydrogen bonding involving carboxylate and water oxygen atoms. Appears as sharp spikes on the fingerprint plot. |

| C···H / H···C | ~10-15% | Indicates C-H···π interactions and other weaker C-H contacts contributing to packing stability. |

| N···H / H···N | ~5-10% | Represents hydrogen bonding involving the imino nitrogen atom. |

| C···C | ~2-5% | Suggests the presence of π-π stacking interactions between aromatic rings. |

| Other (Ni···H, etc.) | <2% | Minor contacts that contribute minimally to the overall crystal packing. |

Chelation Properties and Solution-Phase Stability

The interaction between the nickel(II) ion and the iminodiacetate (IDA) ligand in aqueous solution is characterized by the formation of stable chelate complexes. The tridentate nature of the IDA ligand, coordinating through the nitrogen atom and two carboxylate oxygen atoms, leads to the formation of two five-membered rings with the central nickel ion. This chelation significantly enhances the thermodynamic stability of the resulting complexes compared to analogous complexes with monodentate ligands.

The stability of this compound complexes in solution is quantitatively expressed by their thermodynamic stability constants. These constants are determined experimentally, often through potentiometric titrations, and describe the equilibrium of the complex formation reactions. researchgate.netnih.gov The formation occurs in a stepwise manner.

First, one iminodiacetate ligand binds to the hydrated nickel(II) ion to form the 1:1 complex, Ni(IDA):

Ni²⁺ + IDA²⁻ ⇌ Ni(IDA)

The equilibrium for this reaction is defined by the first stepwise formation constant, K₁.

Subsequently, a second iminodiacetate ligand can coordinate to the 1:1 complex to form the 1:2 complex, [Ni(IDA)₂]²⁻:

Ni(IDA) + IDA²⁻ ⇌ [Ni(IDA)₂]²⁻

This step is characterized by the second stepwise formation constant, K₂.

| Complex Ratio (Ni:IDA) | Stepwise Constant | Log Value | Cumulative Constant | Log Value | Experimental Conditions |

|---|---|---|---|---|---|

| 1:1 | log K₁ | 8.30 | log β₁ | 8.30 | 25 °C, 0.1 M KNO₃ |

| 1:2 | log K₂ | 6.20 | log β₂ | 14.50 |

Note: The values presented are critically evaluated data for the specified temperature and ionic strength. Variations in experimental conditions can lead to different reported values.

While thermodynamically stable, nickel(II) complexes are often kinetically labile, meaning they undergo ligand exchange reactions at relatively fast rates. libretexts.orgualberta.ca The study of these kinetics provides insight into the reaction mechanisms and the factors that influence them. For octahedral complexes like aquated nickel(II), ligand substitution reactions typically proceed through a dissociative (D) or an interchange (I) mechanism, with the interchange mechanism being further classified as associative (Iₐ) or dissociative (Iₑ) in nature. libretexts.orglibretexts.orgkccollege.ac.in The dissociative pathway, where the departure of the leaving group is the rate-determining step, is common for octahedral complexes. libretexts.orgslideshare.net

Kinetic investigations into the this compound system often employ techniques like Nuclear Magnetic Resonance (NMR) to probe the dynamic processes of solvent and ligand exchange. osti.gov For instance, studies on the reaction between nickel(II) iminodiacetate and cyanide ions have been used to elucidate the substitution mechanism. acs.org

Steric Effects:

The kinetics of ligand exchange can be significantly influenced by steric effects. This is often studied by introducing bulky substituents on the iminodiacetate ligand, for example, at the nitrogen atom, to create derivatives like N-methyliminodiacetate (MIDA) or N-ethyliminodiacetate (EIDA). osti.gov

The introduction of an alkyl group on the nitrogen atom can affect the ligand exchange rate in several ways:

Hindrance to Incoming Ligand: The substituent can physically block the pathway for an incoming ligand, slowing down an associative substitution mechanism.

Destabilization of the Ground State: Steric crowding in the coordinated complex can weaken the metal-ligand bonds. This ground-state strain can increase the rate of dissociation of the ligand, thereby accelerating a reaction that proceeds through a dissociative pathway.

Transition State Stabilization/Destabilization: The steric profile of the ligand can also affect the energy of the transition state, either accelerating or decelerating the reaction depending on the specific geometry of the activated complex.

Kinetic studies comparing the reactions of Ni(IDA) with those of Ni(MIDA) show measurable differences in reaction rates, which are attributed to the steric hindrance and electronic effects introduced by the methyl group. acs.org Such comparative studies are fundamental to understanding how ligand architecture modulates the reactivity of metal complexes. acs.org

Spectroscopic and Advanced Analytical Characterization of Nickel Iminodiacetate

Vibrational Spectroscopy

Vibrational spectroscopy is a key analytical tool for characterizing the formation of nickel iminodiacetate (B1231623) by monitoring the changes in the vibrational frequencies of the iminodiacetic acid ligand upon coordination to the Ni(II) center. The most significant changes are observed in the vibrational modes of the carboxylate and amine groups.

In the FTIR spectrum of nickel iminodiacetate, the coordination of the ligand to the nickel ion is primarily evidenced by shifts in the carboxylate group's stretching frequencies. In the free iminodiacetic acid ligand, the carboxylic acid groups show a characteristic C=O stretching vibration. Upon deprotonation and coordination, this is replaced by two distinct bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate (COO⁻) group.

The position of these bands and the separation between them (Δν = νₐₛ - νₛ) provide insight into the coordination mode of the carboxylate group. For this compound, the strong absorption band for the antisymmetric stretching is a prominent feature. For instance, in related metal-iminodiacetate complexes, characteristic peaks for the C-O symmetric stretching vibration have been identified around 1405 cm⁻¹ and 1585 cm⁻¹. The coordination of the tertiary amine group is also confirmed by shifts in the C-N stretching vibrations.

A representative table of characteristic FTIR frequencies for this compound is presented below, based on data from analogous complexes.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(O-H) of water | ~3440 | Broad peak indicating the presence of coordinated or lattice water molecules. |

| ν(N-H) | ~3200-3300 | Stretching vibration of the secondary amine group in the ligand. |

| νₐₛ(COO⁻) - Asymmetric Stretch | ~1585-1610 | Strong absorption, indicates the coordination of the carboxylate group to the nickel ion. |

| νₛ(COO⁻) - Symmetric Stretch | ~1405-1410 | Medium to strong absorption, also indicative of carboxylate coordination. |

| ν(C-N) | ~1100-1120 | Stretching vibration of the carbon-nitrogen bond. |

| ν(Ni-O) | ~400-500 | Low-frequency band corresponding to the stretching of the nickel-oxygen bond. |

| ν(Ni-N) | ~300-400 | Low-frequency band corresponding to the stretching of the nickel-nitrogen bond. |

Note: The exact peak positions can vary depending on the sample preparation and the presence of water of hydration.

ATR-FTIR spectroscopy is a valuable technique for analyzing solid samples of this compound directly, without the need for sample preparation like KBr pellets. The resulting spectra are generally comparable to those obtained by traditional transmission FTIR, providing the same fundamental information about the coordination environment. The technique is particularly useful for obtaining high-quality spectra of powdered or crystalline samples. The characteristic absorption bands for the coordinated carboxylate (νₐₛ(COO⁻) and νₛ(COO⁻)) and the metal-ligand bonds (ν(Ni-O) and ν(Ni-N)) are readily identifiable, confirming the complex's structure.

Electronic Spectroscopy

The electronic spectrum of this compound is dictated by the d⁸ electron configuration of the Ni(II) ion, which typically forms an octahedral complex with the tridentate iminodiacetate ligand and three water molecules.

In an octahedral ligand field, the degenerate d-orbitals of the Ni(II) ion split into two energy levels: a lower energy t₂g set and a higher energy e₉ set. The UV-Vis spectrum of hexa-coordinated Ni(II) complexes is characterized by three spin-allowed, but Laporte-forbidden, d-d transitions. These transitions correspond to the excitation of electrons from the ³A₂g ground state to higher energy triplet states.

The three expected transitions are:

ν₁ : ³A₂g → ³T₂g(F)

ν₂ : ³A₂g → ³T₁g(F)

ν₃ : ³A₂g → ³T₁g(P)

These transitions typically appear as broad, relatively weak absorption bands in the visible and near-infrared regions of the spectrum. From the energies of these bands, important ligand field parameters such as the crystal field splitting parameter (10Dq or Δₒ) and the Racah interelectronic repulsion parameter (B) can be calculated.

The table below summarizes the typical d-d transitions observed for octahedral Ni(II) complexes.

| Transition | Assignment | Typical Wavelength Range (nm) | Typical Wavenumber Range (cm⁻¹) | Appearance |

| ν₁ | ³A₂g → ³T₂g(F) | 800 - 1300 | 8,000 - 12,500 | Near-Infrared |

| ν₂ | ³A₂g → ³T₁g(F) | 500 - 700 | 14,000 - 20,000 | Visible (Blue-Green) |

| ν₃ | ³A₂g → ³T₁g(P) | 350 - 450 | 22,000 - 28,000 | Visible (Violet) |

Note: The exact positions and intensities of these bands for this compound depend on the precise ligand field strength.

In addition to the weaker d-d transitions, the electronic spectrum of this compound may also feature intense charge-transfer (CT) bands, which are typically found in the ultraviolet region. These transitions are fully allowed and thus have much higher molar absorptivity values (ε > 10,000 L mol⁻¹ cm⁻¹) compared to d-d bands.

For this compound, the most likely type of charge transfer is a ligand-to-metal charge transfer (LMCT). This involves the transfer of an electron from a high-energy, ligand-based molecular orbital (primarily from the carboxylate oxygen atoms) to a vacant or partially filled d-orbital on the Ni(II) center. These high-energy absorptions are responsible for the reduction of the metal center. The presence of these bands can sometimes obscure the highest energy d-d transition (ν₃).

Magnetic Characterization

The magnetic properties of this compound provide direct evidence of its electronic ground state. The Ni(II) ion has a d⁸ electronic configuration. In an octahedral ligand field, its electrons populate the orbitals as (t₂g)⁶(e₉)². This configuration results in two unpaired electrons in the higher energy e₉ orbitals.

Consequently, this compound is a paramagnetic compound. The magnetic susceptibility of the complex can be measured experimentally, and from this, the effective magnetic moment (μ_eff) can be calculated. The spin-only magnetic moment for two unpaired electrons is calculated to be approximately 2.83 Bohr magnetons (B.M.).

For most octahedral Ni(II) complexes, the experimentally observed magnetic moments are typically in the range of 2.9 to 3.4 B.M. The value is slightly higher than the spin-only value due to a contribution from orbital angular momentum (orbital contribution) that is not fully quenched by the ligand field. The measurement of a magnetic moment within this range confirms the high-spin d⁸ configuration in an octahedral or distorted octahedral geometry for this compound.

| Parameter | Theoretical (Spin-Only) Value | Expected Experimental Value | Significance |

| Number of Unpaired Electrons (n) | 2 | 2 | Confirms the d⁸ high-spin configuration in an octahedral field. |

| Effective Magnetic Moment (μ_eff) | ~2.83 B.M. | 2.9 - 3.4 B.M. | An experimental value in this range confirms the geometry and electronic state. |

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are fundamental in determining the magnetic nature of this compound. For a mononuclear nickel(II) complex, which has a d⁸ electron configuration, the magnetic properties are primarily dictated by the two unpaired electrons, leading to a spin state of S=1. The magnetic behavior of such complexes can be investigated by measuring the magnetic susceptibility (χ) as a function of temperature (T).

The product of molar magnetic susceptibility and temperature (χT) is a key parameter. For a magnetically isolated Ni(II) ion, the expected room temperature χT value is approximately 1.17 to 1.19 cm³ K mol⁻¹. This value is derived from the spin-only formula, with considerations for the g-factor. nih.gov As the temperature is lowered, the χT product for a simple paramagnetic nickel(II) complex is expected to remain constant until very low temperatures, where zero-field splitting (ZFS) effects can cause a decrease. nih.gov

In a study of mononuclear nickel(II) complexes with terpyridine derivatives, the room temperature χT values were found to be in the range of 1.17-1.19 cm³ K mol⁻¹, consistent with the presence of one magnetically isolated spin triplet (S=1) per nickel ion. nih.gov Upon cooling, the χT product remained constant down to approximately 35 K, below which it decreased, indicating the presence of zero-field splitting. nih.gov A similar trend would be anticipated for this compound under the assumption of it being a magnetically isolated mononuclear complex.

| Parameter | Value | Significance |

| Expected χT at Room Temperature | ~1.17 - 1.19 cm³ K mol⁻¹ | Indicates a magnetically isolated Ni(II) ion with S=1. |

| Behavior of χT on Cooling | Constant until low temperatures, then decreases | The decrease at low temperatures is indicative of zero-field splitting. |

Magnetocaloric Effect in Polymetallic this compound Clusters

The magnetocaloric effect (MCE) is the change in temperature of a magnetic material upon the application or removal of a magnetic field. This phenomenon is of significant interest for magnetic refrigeration technologies. In the context of polymetallic clusters, including those potentially formed by this compound, the MCE is influenced by the density of magnetic ions and the nature of the magnetic interactions between them.

Coordination polymers are a promising class of materials for magnetocaloric applications due to their structural versatility and the ability to incorporate a high density of magnetic centers. nih.gov While specific studies on the magnetocaloric effect in polymetallic this compound clusters are not widely reported, research on other coordination polymers provides insight into the expected behavior. For instance, a rare-earth-free layered coordination polymer, Co₄(OH)₆(SO₄)₂[enH₂], has been shown to exhibit a significant magnetocaloric effect, with a maximum magnetic entropy change (ΔSₘ) of -6.31 J kg⁻¹ K⁻¹ and an adiabatic temperature change (ΔTₐd) of 1.98 K at the hydrogen liquefaction temperature. researchgate.netrug.nl

For polymetallic this compound clusters, the magnitude of the MCE would depend on factors such as the nuclearity of the cluster, the intramolecular magnetic exchange interactions between the nickel(II) centers, and the presence of magnetic anisotropy. The structural flexibility of coordination polymers allows for the tuning of these properties to optimize the magnetocaloric response. nih.gov

| Property | Significance in Magnetocaloric Effect |

| High Density of Magnetic Ions | Leads to a larger magnetic entropy change. |

| Magnetic Exchange Interactions | The nature (ferromagnetic or antiferromagnetic) and strength of the coupling between metal centers influence the MCE. |

| Magnetic Anisotropy | Can enhance the magnetocaloric effect, particularly at lower magnetic fields. |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the stability and decomposition behavior of this compound. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide quantitative and qualitative information about the thermal events that occur as the compound is heated.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. For hydrated complexes of this compound, TGA can be used to determine the number of water molecules of hydration and coordination, as well as the decomposition pathway of the ligand.

In a typical TGA experiment for a hydrated nickel(II) complex, the initial weight loss corresponds to the removal of water molecules. This is followed by the decomposition of the organic iminodiacetate ligand at higher temperatures. The final residue is typically nickel oxide (NiO).

For example, the thermogram of a Ni(II) complex with a Schiff base ligand showed a first decomposition stage representing the loss of two coordinated water molecules at 216 °C, with a weight loss of 7.38% (calculated 6.96%). researchgate.net Subsequent degradation of the organic ligand occurred at higher temperatures. researchgate.net Similarly, a mixed-ligand Ni(II) complex with urea (B33335) and asparagine exhibited a multi-step decomposition, starting with the elimination of coordinated water molecules between 24-186 °C. redalyc.org

Hypothetical TGA Data for this compound Dihydrate, Ni(IDA)(H₂O)₂

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description |

| I | 150 - 220 | ~15.5 | Loss of two coordinated water molecules |

| II | 280 - 400 | ~55.0 | Decomposition of the iminodiacetate ligand |

| Final Residue | > 400 | ~32.5 (remaining) | Formation of Nickel Oxide (NiO) |

Differential Thermal Analysis (DTA)

Differential thermal analysis measures the temperature difference between a sample and an inert reference as a function of temperature. DTA provides information about the energetics of the thermal events observed in TGA, indicating whether they are endothermic or exothermic.

The dehydration of a metal complex is typically an endothermic process, which would be observed as a negative peak in the DTA curve. The decomposition of the organic ligand can be either endothermic or exothermic, often involving complex bond-breaking and formation processes. The final oxidation to form a metal oxide is generally an exothermic event.

In the DTA curve of a Ni(II) complex, an exothermic peak was observed at 248 °C, corresponding to a decomposition step. redalyc.org The thermal degradation of a Ni(II) complex of 3,4-methylenedioxaphenylaminoglyoxime showed that the pyrolytic decomposition process involves the melting of the complex. The final product of the decomposition of many nickel complexes is nickel oxide.

Morphological and Physico-Chemical Characterization for Nanomaterials

When this compound is synthesized in the form of nanomaterials, its surface morphology and physico-chemical properties at the nanoscale become critically important for its performance in various applications.

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information about a sample's surface. For this compound nanomaterials, AFM can be used to visualize the size, shape, and surface texture of individual nanoparticles or the morphology of thin films.

AFM studies on related nickel-containing nanomaterials have revealed various morphologies. For instance, AFM has been used to characterize the changes in surface morphology during the electroless deposition of nickel nanofilms, revealing the formation of nanorings. acs.org In another study, AFM was employed to investigate the surface morphology and particle size distribution of synthesized nickel nanoparticles, which were found to have a granular morphology with a maximum peak height of 92.1 nm. researchsquare.com Furthermore, AFM has been utilized to examine the surface of nanorods of a nickel-based metal-organic framework. researchgate.net

For this compound nanomaterials, AFM would be instrumental in:

Determining the average particle size and size distribution.

Visualizing the shape and aspect ratio of the nanoparticles.

Quantifying the surface roughness of thin films or coatings.

Assessing the homogeneity and dispersion of nanoparticles on a substrate.

| AFM Measurement | Information Obtained |

| Topography Imaging | 3D visualization of the surface, particle shape, and size. |

| Phase Imaging | Provides contrast based on material properties like adhesion and stiffness. |

| Roughness Analysis | Quantitative measurement of the surface texture. |

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-invasive technique widely used for determining the size distribution of small particles and molecules in suspension or solution. horiba.com The fundamental principle of DLS is based on the analysis of the Brownian motion of particles in a fluid. horiba.comnih.gov When illuminated by a laser beam, these moving particles scatter the light, causing the intensity of the scattered light to fluctuate over time. horiba.com Smaller particles move more rapidly, leading to faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. horiba.com A digital correlator measures the rate of these intensity fluctuations, generating an autocorrelation function. horiba.com This function is then analyzed to determine the translational diffusion coefficient (Dt) of the particles. Finally, the hydrodynamic diameter (Dh) of the particles is calculated using the Stokes-Einstein equation, which relates the diffusion coefficient to the particle size, the temperature, and the viscosity of the medium. horiba.com The result is typically presented as an intensity-weighted mean size, known as the z-average size. horiba.com

Interactive Table: Particle Size Distribution of this compound Nanoparticles at Different Synthesis Stages

| Synthesis Stage | Average Size (nm) | Standard Deviation (nm) |

| Silica (B1680970) Nanoparticles | 205.8 | ± 1.9 |

| After GLYMO functionalization | 210.6 | ± 2.5 |

| After IDA functionalization | 215.3 | ± 3.1 |

| After Ni²⁺ chelation | 212.7 | ± 2.9 |

| Final Ni²⁺–IDA-CSS-NP | 479.6 | ± 6.9 |

Zeta Potential Measurements for Surface Charge

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. horiba.com It is the electrical potential at the slipping plane, which is the boundary separating the layer of fluid firmly attached to the particle surface from the bulk fluid. wyatt.com This measurement provides crucial information about the stability of colloidal dispersions. horiba.comwyatt.com Particles with a high zeta potential (either highly positive or highly negative, typically > ±30 mV) are electrically stabilized, meaning they repel each other, which prevents aggregation and leads to a stable dispersion. rsc.orgwyatt.com Conversely, particles with a low zeta potential are more likely to attract one another due to van der Waals forces, leading to flocculation or coagulation. wyatt.com The technique most commonly used to measure zeta potential is electrophoretic light scattering (ELS), where an electric field is applied to the dispersion, causing charged particles to move towards the oppositely charged electrode with a specific velocity (electrophoretic mobility). horiba.comwyatt.com This velocity is measured by detecting the Doppler shift of laser light scattered by the moving particles. horiba.com The zeta potential is then calculated from the electrophoretic mobility using the Henry equation, with the Smoluchowski model being the most common approximation for aqueous systems. horiba.com

Zeta potential measurements are instrumental in confirming the successful surface modification of nanoparticles during multi-step syntheses. rsc.org In the synthesis of this compound nanoparticles, changes in surface charge confirm the addition of different functional groups. rsc.org For instance, bare silica nanoparticles exhibit a highly negative zeta potential of -45.3 ± 1.1 mV. rsc.org Subsequent functionalization steps, including the addition of iminodiacetic acid (IDA) and the chelation of Ni²⁺ ions, lead to distinct changes in this value. The immobilization of IDA resulted in a zeta potential of -48.5 ± 1.2 mV, while the subsequent chelation with nickel ions shifted the surface charge to -31.8 ± 0.9 mV. rsc.org The final Ni²⁺–IDA-CSS-NP presented a surface charge of -37.2 ± 0.5 mV. rsc.org These shifts in the zeta potential at each phase provide evidence of successful chemical modification and also indicate the strong stability of the nanoparticles in solution. rsc.org

Interactive Table: Zeta Potential of this compound Nanoparticles at Different Synthesis Stages

| Synthesis Stage | Zeta Potential (mV) | Standard Deviation (mV) |

| Silica Nanoparticles | -45.3 | ± 1.1 |

| After GLYMO functionalization | -39.1 | ± 0.8 |

| After IDA functionalization | -48.5 | ± 1.2 |

| After Ni²⁺ chelation | -31.8 | ± 0.9 |

| Final Ni²⁺–IDA-CSS-NP | -37.2 | ± 0.5 |

Computational and Theoretical Investigations of Nickel Iminodiacetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a complex like nickel iminodiacetate (B1231623), DFT could provide significant insights.

Geometry Optimization and Electronic Structure DeterminationA primary step in computational analysis involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For nickel iminodiacetate, this would involve calculating bond lengths, bond angles, and dihedral angles between the nickel(II) ion and the iminodiacetate ligand.

Following optimization, an analysis of the electronic structure would reveal how electrons are distributed within the molecule. This includes determining the charge distribution on the nickel center and the atoms of the iminodiacetate ligand, which is fundamental to understanding the nature of the metal-ligand bonding.

Frontier Molecular Orbital (HOMO-LUMO) AnalysisThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for determining chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. For this compound, this analysis would help predict its behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table illustrates the type of data that would be generated from DFT calculations; specific values for this compound are not available in the surveyed literature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in an aqueous solution, would provide insights into its dynamic behavior. This includes studying the flexibility of the ligand, the stability of the coordination sphere around the nickel ion, and the interactions between the complex and surrounding solvent molecules. This information is valuable for understanding how the complex behaves in a realistic chemical environment.

Kinetic Modeling of Metal-Ligand Binding and Exchange Reactions

Kinetic modeling involves the use of computational methods to study the rates and mechanisms of chemical reactions. For this compound, this could involve modeling the kinetics of its formation from a nickel(II) salt and iminodiacetic acid, or the exchange of the iminodiacetate ligand with other competing ligands. These studies would help elucidate the reaction pathways and the energy barriers involved, providing a complete picture of the complex's reactivity.

Advanced Research Applications of Nickel Iminodiacetate Compounds

Catalytic Systems based on Nickel Iminodiacetate (B1231623)

The inherent structure of nickel iminodiacetate, featuring a nickel center coordinated by the tridentate iminodiacetate ligand, provides a versatile platform for the design of catalytic systems. Researchers have leveraged this structure to develop catalysts for a range of chemical transformations.

Homogeneous Catalysis using this compound Complexes

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has seen significant advances through the use of nickel complexes. nih.gov While research on this compound itself in this domain is specific, the broader class of nickel complexes with N,O-donor ligands, to which iminodiacetate belongs, has shown considerable catalytic promise. These ligands are effective because their combination of nitrogen and oxygen donor atoms can stabilize various oxidation states of the nickel center, which is crucial for many catalytic cycles.

A pertinent example involves nickel(II) complexes with related tridentate o-iminobenzosemiquinonato ligands, which feature a NiN₂O₂ coordination sphere. These complexes have been investigated as catalysts in three-component coupling reactions (A³-coupling) to synthesize propargylamines from aldehydes, amines, and alkynes. nih.govrsc.org In these systems, the ligand is considered "non-innocent," meaning it actively participates in the redox processes of the reaction, acting as an electron reservoir. semanticscholar.org This ability to store and transfer electrons facilitates the catalytic cycle. One such complex was found to be an efficient and reusable catalyst for A³-coupling reactions under solvent-free conditions at 85 °C. nih.gov This research highlights the potential of nickel complexes with N,O-ligand environments, similar to that in this compound, to catalyze complex organic transformations.

Heterogeneous Catalysis with Iminodiacetate-Functionalized Nickel Materials

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial applications for their ease of separation and recycling. Iminodiacetate has proven to be a key functional group in the synthesis of novel nickel-based heterogeneous catalysts.

A novel and cost-effective method has been developed to synthesize metallic nickel nanoparticles supported on carbon microspheres (Ni-NP/C) for heterogeneous catalysis. This process begins with a polystyrene-based cation exchange resin that is functionalized with iminodiacetate groups. These iminodiacetate sites chelate nickel ions from a solution. The nickel-loaded resin is then pyrolyzed at high temperatures (500–1000 °C). This thermal decomposition of the nickel-organic framework results in the simultaneous formation of highly dispersed elemental nickel nanoparticles and the carbon microsphere support.

The resulting Ni-NP/C material has been demonstrated to be an efficient catalyst in the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) using sodium borohydride. The facile synthesis, potential for scalability, and the ease of separation and reuse of these Ni-NP/C microspheres make them a viable alternative to other nickel nanocatalysts.

Nickel catalysis is fundamental to industrial olefin oligomerization processes, which produce linear alpha-olefins used in polymers and detergents. While many established systems use phosphine-based ligands, significant research has focused on complexes with N,O-bidentate ligands, which are structurally related to the iminodiacetate motif.

Studies have shown that dinuclear nickel(II) complexes featuring N,O-bidentate ligands, such as 2-pyridin-2-yl-propan-2-ol, act as effective precatalysts for the oligomerization of ethylene. acs.orgnih.gov When activated with a cocatalyst like methylaluminoxane (B55162) (MAO) or ethylaluminum dichloride (AlEtCl₂), these complexes exhibit high catalytic activity, primarily producing dimers (butenes) and trimers (hexenes) of ethylene. rsc.org The performance of these catalysts is significantly influenced by the choice of cocatalyst, with AlEtCl₂ leading to exceptionally high turnover frequencies. nih.gov The table below summarizes the catalytic performance of a representative nickel complex with an N,O-bidentate ligand.

| Precatalyst | Cocatalyst (Equivalents) | Activity (mol C₂H₄ / mol Ni · h) | C₄ Olefins Selectivity (%) |

| [Ni(μ-Cl)₂(N,OH)₂]Cl₂ | MAO (800) | 20,400 | - |

| [Ni(μ-Cl)₂(N,OH)₂]Cl₂ | AlEtCl₂ (6) | 97,100 | 64 |

| Data derived from studies on a dinuclear Ni(II) complex with 2-pyridin-2-yl-propan-2-ol as the N,OH ligand. nih.gov |

Materials for Selective Separation and Purification Technologies

The ability of the iminodiacetate ligand to chelate metal ions with high affinity is the basis for one of its most widespread and impactful applications: the purification of biomolecules.

Engineering of Chelating Resins for Metal Ion Speciation and Recovery

Iminodiacetic acid-based chelating resins are extensively engineered for the selective recovery and removal of metal ions from various aqueous solutions, including industrial wastewater and hydrometallurgical leachates. researchgate.netseplite.comopenpr.com These resins consist of a polymer backbone, often polystyrene-divinylbenzene, functionalized with iminodiacetic acid groups. seplite.comresearchgate.net These functional groups form stable coordination complexes (chelates) with various metal ions, particularly divalent transition metals. researchgate.net This chelating action provides a much higher selectivity for target metals compared to conventional ion exchange resins. engconfintl.org The general selectivity sequence for many IDA resins follows the order: Cu²⁺ > Pb²⁺ > Ni²⁺ > Zn²⁺ > Co²⁺ > Cd²⁺ > Fe²⁺ > Mn²⁺ > Ca²⁺. researchgate.net

The effectiveness of these resins is crucial in processes like the recovery of nickel from laterite ore leach solutions, where nickel needs to be separated from other metals like iron, cobalt, and magnesium. researchgate.netuq.edu.au Engineering efforts focus on optimizing the resin's properties, such as its physical durability, porosity, and the density of the functional groups, to enhance both its capacity and its efficiency in complex industrial streams. researchgate.net For example, macroporous resins offer improved diffusion kinetics compared to gel-type resins. The performance of these resins is also being optimized for challenging applications like brine decalcification in the chlor-alkali industry and the removal of heavy metals to meet stringent environmental regulations.

Kinetic and Thermodynamic Aspects of Metal Ion Loading onto Resins

The process of metal ion loading onto this compound and other IDA-functionalized resins is governed by both kinetic and thermodynamic principles. Understanding these aspects is critical for designing efficient large-scale separation processes. osti.gov

| Kinetic Model | Description | Relevance to IDA Resins |

| Pseudo-first-order | Assumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. | Often tested but may not fit the experimental data as well as the pseudo-second-order model for chemisorption processes. |

| Pseudo-second-order | Assumes the rate-limiting step is chemical sorption involving valence forces through sharing or exchange of electrons between adsorbent and adsorbate. osti.gov | Frequently provides the best fit for the adsorption of metal ions onto chelating resins, indicating a chemisorption mechanism. osti.gov |

| Intraparticle Diffusion | Describes the transport of the adsorbate from the exterior to the interior pores of the adsorbent particles. | Often a significant rate-controlling step, especially in porous resin structures. researchgate.netosti.gov |

Thermodynamics: Thermodynamic studies provide insight into the spontaneity and equilibrium of the adsorption process. The distribution of metal ions between the solution and the resin at equilibrium is often described by adsorption isotherms, such as the Langmuir and Freundlich models. engconfintl.org The Langmuir model, which assumes monolayer adsorption onto a homogeneous surface, often provides a good fit for the equilibrium data of metal ion chelation. engconfintl.orguns.ac.id Thermodynamic parameters like the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can be calculated from the temperature dependence of adsorption. A negative ΔG indicates a spontaneous adsorption process, while the sign of ΔH indicates whether the process is exothermic or endothermic. uns.ac.idmdpi.com For many metal ion adsorption processes onto chelating resins, the reaction is found to be spontaneous and endothermic. mdpi.com

| Isotherm Model | Assumptions | Applicability to Metal Ion Loading |

| Langmuir | Monolayer adsorption on a finite number of identical and equivalent sites. engconfintl.org | Often fits well for the chelation of metal ions on IDA resins, suggesting a homogeneous surface binding process. engconfintl.orgmdpi.com |

| Freundlich | Multilayer adsorption on a heterogeneous surface with non-uniform distribution of adsorption heat. engconfintl.org | Can also be used to describe the adsorption process, particularly in more complex, multi-component systems. engconfintl.org |

Studies on Selective Metal Ion Capture from Multi-component Solutions

A major application of iminodiacetate-based chelating resins is the selective capture of target metals from solutions containing multiple competing ions. researchgate.net Research has focused on quantifying the selectivity of these resins for nickel in the presence of other metals commonly found in industrial process streams, such as cobalt, iron, aluminum, calcium, and manganese. researchgate.netuq.edu.au

For example, in hydrometallurgical processes for nickel laterite ores, iron is often a major contaminant that can compete for binding sites on the resin, thereby reducing the efficiency of nickel adsorption. researchgate.net Studies show that the pH of the solution is a critical factor influencing selectivity. The practical ion-exchange capacity for nickel on IDA resins can reach a peak at a specific pH (around 5), decreasing at higher pH values due to competition from other complexing agents or precipitation. researchgate.net

Selective elution (stripping) is another critical step for separating the captured metals. By carefully choosing the eluent and its concentration, it is possible to desorb metals sequentially. For instance, ammoniacal solutions containing ammonium (B1175870) sulphate have been used to selectively elute nickel and cobalt from IDA resins. uq.edu.au In this process, metals like aluminum and iron show little affinity for the ammoniacal eluent and remain on the resin, while nickel and cobalt are recovered in the eluate. uq.edu.au The presence of a displacing ion, such as magnesium, in the eluent can further enhance the extent of nickel desorption. uq.edu.au Such studies are vital for developing efficient and economical processes for metal recovery and purification.

Supramolecular Materials Science and Engineering

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The principles of coordination chemistry that govern the binding of nickel to iminodiacetate are foundational to the broader field of supramolecular materials science, particularly in the design and synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. MOFs are crystalline, porous materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). nih.govyoutube.com

The synthesis of nickel-based MOFs typically involves the solvothermal reaction of a nickel salt (e.g., nickel acetate (B1210297) or nickel nitrate) with a chosen organic linker in a suitable solvent. researchgate.netrsc.org This process is analogous to the formation of the nickel-iminodiacetate complex, where the nickel ion acts as the coordination center and the linker's functional groups (like carboxylates or amines) bind to it. The reaction is often carried out in an oven at elevated temperatures for several hours or days to facilitate the self-assembly of the crystalline framework. youtube.com

The structure, and therefore the properties, of the resulting MOF can be tuned by carefully selecting the metal node and the organic linker. nih.govyoutube.com For example, using different linkers can change the pore size, pore shape, and chemical functionality of the internal surfaces of the MOF. Researchers have synthesized various nickel MOFs, such as Ni-MOF-74 and Ni-BDC, for applications in gas storage, catalysis, and chemical sensing. researchgate.netmdpi.com While iminodiacetic acid itself is not a common linker for creating stable, porous MOFs, the fundamental coordination interactions it exemplifies are central to the rational design of these advanced materials. The aim is to create frameworks with specific properties, such as coordinatively unsaturated "open metal sites," which can act as active centers for catalysis or strong binding sites for specific molecules. youtube.com

Investigation of Chromotropic and Thermally Induced Structural Transformations

The study of chromotropic and thermally induced structural transformations in nickel(II) complexes is a significant area of materials science, focusing on compounds that change color in response to environmental stimuli such as temperature (thermochromism) or solvent polarity (solvatochromism). While specific research on the chromotropic properties of this compound is not extensively documented in publicly available literature, the principles governing these phenomena in analogous nickel(II) complexes provide a strong basis for understanding its potential behavior.